molecular formula C9H22O3Si B108168 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane CAS No. 16654-46-9

2-(2-Ethoxyethoxy)ethoxy-trimethylsilane

Cat. No.: B108168
CAS No.: 16654-46-9
M. Wt: 206.35 g/mol
InChI Key: JVADVWKGOWZIKS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane (IUPAC name: 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatetradecane) is an organosilicon compound with the molecular formula C₁₁H₂₆O₄Si and a molecular weight of 250.4072 g/mol . It features a trimethylsilane group bonded to an oligoether chain (2-(2-ethoxyethoxy)ethoxy), which imparts both hydrophobicity (from the silane) and polar solubility (from the ether linkages). This dual functionality makes it valuable in applications such as electrolytes for sodium-ion batteries , organic synthesis intermediates, and surface-modifying agents.

Synthesis and Applications
The compound is synthesized via silylation reactions, often involving trimethylsilyl chloride and glycol ether derivatives. Its oligoether chain enhances ion mobility in electrolytes, as demonstrated in sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP)-based systems, where it improves ionic conductivity and thermal stability .

Properties

CAS No.

16654-46-9

Molecular Formula

C9H22O3Si

Molecular Weight

206.35 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethoxy-trimethylsilane

InChI

InChI=1S/C9H22O3Si/c1-5-10-6-7-11-8-9-12-13(2,3)4/h5-9H2,1-4H3

InChI Key

JVADVWKGOWZIKS-UHFFFAOYSA-N

SMILES

CCOCCOCCO[Si](C)(C)C

Canonical SMILES

CCOCCOCCO[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Ethoxytrimethylsilane (C₅H₁₄OSi)

  • Molecular Weight : 118.25 g/mol .
  • Structure : A simpler silane with a single ethoxy group (C-O-Si) instead of an oligoether chain.
  • Applications : Primarily used as a silylating agent to protect hydroxyl groups in organic synthesis.
  • Key Differences :
    • Lacks the polar oligoether chain, reducing solubility in polar solvents.
    • Lower thermal stability compared to 2-(2-ethoxyethoxy)ethoxy-trimethylsilane due to the absence of ether oxygen atoms .

Hexamethyldisiloxane (C₆H₁₈OSi₂)

  • Molecular Weight : 162.38 g/mol .
  • Structure : A siloxane with two trimethylsilyl groups linked by an oxygen atom.
  • Applications : Used as a lubricant, dielectric fluid, and solvent.
  • Key Differences: Non-polar nature due to the absence of ether groups, limiting compatibility with polar systems. Higher volatility (boiling point: 100°C) compared to this compound (estimated boiling point >250°C) .

Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane (C₁₂H₂₀O₂Si)

  • Molecular Weight : 224.37 g/mol .
  • Structure: Contains a phenoxy group instead of an ethoxyethoxy chain.
  • Applications: Potential use in polymer chemistry and adhesives.
  • Key Differences: The aromatic phenoxy group increases hydrophobicity but reduces flexibility compared to oligoether chains. Lower electrochemical stability in battery electrolytes due to aromatic ring reactivity .

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl Acetate (C₉H₁₈O₅)

  • Molecular Weight : 206.23 g/mol .
  • Structure : An acetate ester derivative of a similar oligoether chain but lacking the silane group.
  • Applications : Found in plant extracts as an insecticidal agent .
  • Key Differences :
    • The absence of the trimethylsilane group eliminates its utility in silicon-based surface modifications.
    • Higher environmental persistence due to ester functionality .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications logP (Calculated)
This compound C₁₁H₂₆O₄Si 250.41 Oligoether, trimethylsilane Electrolytes, surface modification 1.65
Ethoxytrimethylsilane C₅H₁₄OSi 118.25 Ethoxy, trimethylsilane Silylation agent 1.20
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Siloxane Lubricants, solvents 2.80
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl Acetate C₉H₁₈O₅ 206.23 Oligoether, acetate ester Insecticidal agents 0.95

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